9-Methoxyphenanthridin-6(5H)-one
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Overview
Description
9-Methoxyphenanthridin-6(5H)-one is an organic compound belonging to the phenanthridine family. Phenanthridines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a phenanthridine core with a methoxy group at the 9th position and a ketone group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxyphenanthridin-6(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methoxybenzaldehyde and aniline, the compound can be synthesized through a series of condensation, cyclization, and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Methoxyphenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
9-Methoxyphenanthridin-6(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in pharmacological studies.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Methoxyphenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound of 9-Methoxyphenanthridin-6(5H)-one, known for its biological activities.
9-Methoxyphenanthridine: Similar structure but lacks the ketone group at the 6th position.
6-Methylphenanthridine: Contains a methyl group instead of a methoxy group at the 9th position.
Uniqueness
This compound is unique due to the presence of both the methoxy group at the 9th position and the ketone group at the 6th position. These functional groups contribute to its distinct chemical reactivity and biological activities, differentiating it from other phenanthridine derivatives.
Properties
Molecular Formula |
C14H11NO2 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
9-methoxy-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-11-12(8-9)10-4-2-3-5-13(10)15-14(11)16/h2-8H,1H3,(H,15,16) |
InChI Key |
CFGLLQPCOXUMCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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